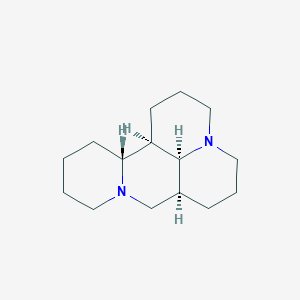
Matridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Matridine is a quinolizidine alkaloid and a quinolizidine alkaloid fundamental parent.
Análisis De Reacciones Químicas
General Methodologies for Studying Chemical Reactions
The search results highlight several advanced approaches for analyzing reaction mechanisms and optimizing synthetic pathways:
-
Computational modeling accelerates reaction design for nitrogen-containing heterocycles (e.g., azetidines) by predicting frontier orbital energies and reaction yields .
-
Design of Experiments (DoE) optimizes reaction parameters (temperature, time, equivalents) to maximize yields and purity .
-
Neural network-based molecular dynamics identifies novel reaction pathways in complex systems like methane combustion .
-
Density functional theory (DFT) evaluates multi-step reaction energetics but shows functional-dependent accuracy .
Relevant Reaction Types from Search Results
While matridine-specific data are absent, the following reaction types from the sources may parallel its chemistry:
Nitrogen-Containing Ring Formation
Alkylation and Substitution
Recommendations for this compound-Specific Research
To obtain authoritative data on this compound’s reactions:
-
Consult Specialized Databases :
-
Experimental Approaches :
-
Theoretical Modeling :
Limitations of Provided Sources
The search results do not include this compound due to its niche applications in alkaloid research. For rigorous analysis, prioritize peer-reviewed journals (e.g., Journal of Natural Products) and patents detailing lupin alkaloid chemistry.
Propiedades
Fórmula molecular |
C15H26N2 |
|---|---|
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-2-8-17-11-12-5-3-9-16-10-4-6-13(15(12)16)14(17)7-1/h12-15H,1-11H2/t12-,13+,14+,15-/m0/s1 |
Clave InChI |
UENROKUHQFYYJA-YJNKXOJESA-N |
SMILES isomérico |
C1CCN2C[C@@H]3CCCN4[C@@H]3[C@@H]([C@H]2C1)CCC4 |
SMILES canónico |
C1CCN2CC3CCCN4C3C(C2C1)CCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















